

Spectral Analysis of 4-Carboxy-2-chlorophenylboronic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Carboxy-2-chlorophenylboronic acid

Cat. No.: B1255806

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Introduction

4-Carboxy-2-chlorophenylboronic acid is a versatile organic compound of significant interest in medicinal chemistry and materials science. Its dual functionality, featuring both a carboxylic acid and a boronic acid group on a chlorinated benzene ring, makes it a valuable building block in the synthesis of complex molecules.^[1] It serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, a cornerstone of modern drug discovery.^[1] This technical guide provides an in-depth overview of the spectral analysis of **4-Carboxy-2-chlorophenylboronic acid**, offering a summary of expected data, detailed experimental protocols, and a workflow for its characterization.

Physicochemical Properties

A summary of the key physicochemical properties of **4-Carboxy-2-chlorophenylboronic acid** is presented below.

Property	Value	Reference
CAS Number	851335-09-6	[1][2][3]
Molecular Formula	C ₇ H ₆ BClO ₄	[1][3]
Molecular Weight	200.38 g/mol	[1]
Melting Point	208-210 °C	[2]
Appearance	White to off-white crystalline powder	[1]
Storage	Inert atmosphere, 2-8°C	[2]

Spectral Data Summary

The following tables summarize the expected spectral data for **4-Carboxy-2-chlorophenylboronic acid** based on the analysis of structurally similar compounds.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules. For **4-Carboxy-2-chlorophenylboronic acid**, a deuterated solvent such as DMSO-d₆ is recommended for analysis.[4]

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~13.0	Singlet (broad)	1H	-COOH
~8.2	Singlet (broad)	2H	-B(OH) ₂
~7.9	Doublet	1H	Ar-H
~7.6	Doublet	1H	Ar-H
~7.5	Doublet of doublets	1H	Ar-H

Table 2: Predicted ^{13}C NMR Spectral Data (in DMSO- d_6)

Chemical Shift (ppm)	Assignment
~167	-COOH
~140	Ar-C
~135	Ar-C
~132	Ar-C
~130	Ar-C
~128	Ar-C
~125	Ar-C (C-B)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule.

Table 3: Predicted IR Spectral Data

Wavenumber (cm^{-1})	Intensity	Assignment
3400-2400	Strong, broad	O-H stretch (carboxylic acid dimer)
~1700	Strong	C=O stretch (carboxylic acid)
~1600, ~1475	Medium	C=C stretch (aromatic ring)
~1350	Strong	B-O stretch
~1100	Medium	C-O stretch
~850	Medium	C-Cl stretch
~750	Medium	C-H bend (aromatic)

Mass Spectrometry

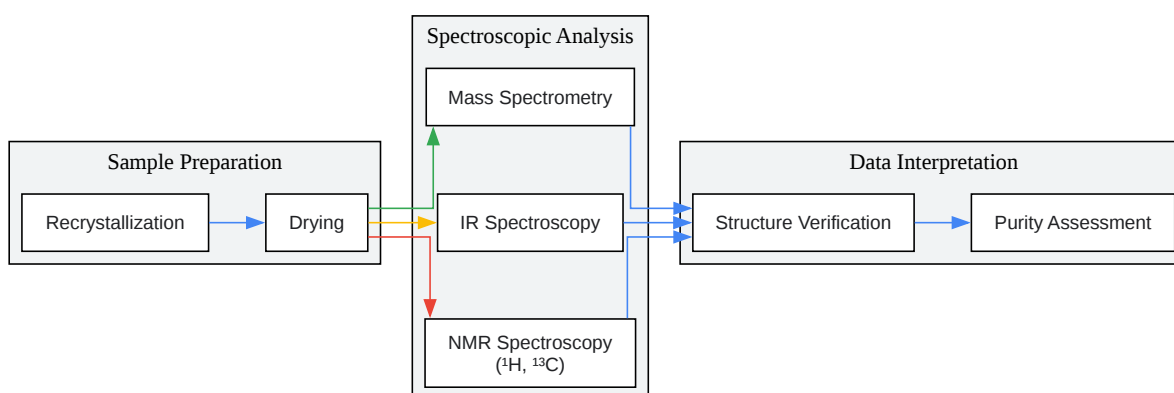
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. Electrospray ionization (ESI) in negative mode is a suitable technique for this molecule.

Table 4: Predicted Mass Spectrometry Data (ESI Negative Mode)

m/z	Ion
199.0	$[M-H]^-$
181.0	$[M-H-H_2O]^-$
155.0	$[M-H-CO_2]^-$

Experimental Workflow

The following diagram illustrates a typical workflow for the spectral analysis of **4-Carboxy-2-chlorophenylboronic acid**.



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